Cas no 1785208-90-3 (4-Chloro-3-methoxy-5-methylbenzaldehyde)

4-Chloro-3-methoxy-5-methylbenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₉H₉ClO₂. This compound features a chloro group at the 4-position, a methoxy group at the 3-position, and a methyl group at the 5-position of the benzaldehyde ring, imparting distinct reactivity and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing and donating substituents enhance its utility in regioselective reactions, such as condensations or nucleophilic substitutions. Its well-defined structure and purity make it suitable for precision applications in research and industrial processes.
4-Chloro-3-methoxy-5-methylbenzaldehyde structure
1785208-90-3 structure
Product Name:4-Chloro-3-methoxy-5-methylbenzaldehyde
CAS No:1785208-90-3
MF:C9H9ClO2
MW:184.62
CID:5087785
Update Time:2025-06-13

4-Chloro-3-methoxy-5-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-methoxy-5-methylbenzaldehyde
    • Inchi: 1S/C9H9ClO2/c1-6-3-7(5-11)4-8(12-2)9(6)10/h3-5H,1-2H3
    • InChI Key: KNFDYXNFTVJXFI-UHFFFAOYSA-N
    • SMILES: C1=C(C)C(Cl)=C(OC)C=C1C=O

4-Chloro-3-methoxy-5-methylbenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR023TCF-250mg
4-Chloro-3-methoxy-5-methylbenzaldehyde
1785208-90-3 95%
250mg
$500.00 2025-02-13
Aaron
AR023TCF-1g
4-Chloro-3-methoxy-5-methylbenzaldehyde
1785208-90-3 95%
1g
$800.00 2025-02-13

4-Chloro-3-methoxy-5-methylbenzaldehyde Related Literature

Additional information on 4-Chloro-3-methoxy-5-methylbenzaldehyde

Introduction to 4-Chloro-3-methoxy-5-methylbenzaldehyde (CAS No. 1785208-90-3)

4-Chloro-3-methoxy-5-methylbenzaldehyde (CAS No. 1785208-90-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a chloro, methoxy, and methyl substituent on a benzaldehyde framework. The combination of these functional groups imparts specific chemical properties and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical formula of 4-Chloro-3-methoxy-5-methylbenzaldehyde is C9H9O2Cl, and its molecular weight is approximately 184.62 g/mol. The compound exists as a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point ranges from 65 to 67°C, and it has a characteristic aldehyde odor.

In recent years, 4-Chloro-3-methoxy-5-methylbenzaldehyde has been extensively studied for its potential applications in the development of new drugs and therapeutic agents. One of the key areas of research has been its use as a building block in the synthesis of heterocyclic compounds and bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of several novel antimicrobial agents using this compound as a starting material. The researchers found that the presence of the chloro and methoxy groups significantly enhanced the antimicrobial activity of the synthesized compounds.

Beyond its use in medicinal chemistry, 4-Chloro-3-methoxy-5-methylbenzaldehyde has also shown promise in the field of organic synthesis. Its reactivity with various nucleophiles and electrophiles makes it an excellent substrate for a wide range of chemical transformations. A notable example is its use in the formation of aryl ketones through aldol condensation reactions. This versatility has led to its adoption in the synthesis of complex natural products and fine chemicals.

The physical and chemical properties of 4-Chloro-3-methoxy-5-methylbenzaldehyde have been thoroughly characterized using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed insights into the molecular structure and functional groups present in the compound, facilitating its use in various synthetic pathways.

In addition to its synthetic applications, 4-Chloro-3-methoxy-5-methylbenzaldehyde has been explored for its potential biological activities. Preliminary studies have indicated that this compound exhibits moderate antioxidant properties, which could be beneficial in the development of drugs targeting oxidative stress-related diseases. Furthermore, research conducted at the University of California, Los Angeles (UCLA) has shown that derivatives of this compound have potent anti-inflammatory effects, suggesting their potential use in treating inflammatory disorders.

The safety profile of 4-Chloro-3-methoxy-5-methylbenzaldehyde is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, it is recommended to follow standard laboratory safety protocols to minimize exposure risks. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working under a fume hood when necessary, and storing the compound in a cool, dry place away from incompatible materials.

In conclusion, 4-Chloro-3-methoxy-5-methylbenzaldehyde (CAS No. 1785208-90-3) is a multifaceted organic compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in fields such as organic synthesis, medicinal chemistry, and pharmaceutical development. As ongoing research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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